3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 117860-55-6) is a highly functionalized heterocyclic building block characterized by its orthogonal reactivity profile. Featuring a methyl ester at the C3 position and a free carboxylic acid at the C5 position, alongside an N1-methyl group, this compound serves as a critical intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials. Its primary procurement value lies in its pre-differentiated carboxylate groups, which streamline multi-step synthetic sequences by eliminating the need for complex protection-deprotection cycles typically required when utilizing symmetric or unfunctionalized pyrazole precursors [1].
Substituting this compound with its symmetric counterparts, such as 1-methyl-1H-pyrazole-3,5-dicarboxylic acid or dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, introduces significant process inefficiencies. Utilizing the di-acid or di-ester in amidation or coupling reactions invariably leads to poor regiocontrol, resulting in statistical mixtures of C3- and C5-functionalized products, as well as di-substituted byproducts [1]. Resolving these mixtures requires resource-intensive chromatographic separations that severely depress overall yield and scale-up viability. By procuring the specifically mono-esterified 117860-55-6, synthetic chemists achieve absolute regioselectivity at the C5 position, ensuring high-purity downstream intermediates and significantly reducing process mass intensity (PMI) [1].
When comparing the mono-esterified 117860-55-6 to the unfunctionalized 1-methyl-1H-pyrazole-3,5-dicarboxylic acid in standard amide-coupling conditions, the mono-ester provides absolute regiocontrol [1]. The di-acid yields a complex mixture of C3-monoamide, C5-monoamide, and diamide, typically capping the desired mono-functionalized yield at <45% after purification. In contrast, the pre-differentiated 117860-55-6 directs coupling exclusively to the C5 carboxylic acid, routinely delivering >90% isolated yields of the target C5-amide while preserving the C3-ester for subsequent elaboration [1].
| Evidence Dimension | Isolated yield of C5-monoamide |
| Target Compound Data | >90% yield (exclusive C5 functionalization) |
| Comparator Or Baseline | 1-methyl-1H-pyrazole-3,5-dicarboxylic acid (di-acid) (<45% yield due to mixed functionalization) |
| Quantified Difference | >2x increase in isolated yield of the target regioisomer |
| Conditions | Standard amide coupling (e.g., HATU/DIPEA, primary amine, room temperature) |
Eliminates the need for costly and time-consuming chromatographic separation of regioisomers during scale-up.
Procuring the di-acid baseline requires a minimum of two additional synthetic steps (global esterification followed by controlled mono-saponification) to achieve the same orthogonal reactivity profile as 117860-55-6. This sequence introduces a 20-30% yield penalty and significantly increases the Process Mass Intensity (PMI) due to the additional solvents and purification cycles required [1]. Direct procurement of 117860-55-6 bypasses these steps, accelerating the critical path in active pharmaceutical ingredient (API) development [1].
| Evidence Dimension | Number of synthetic steps to orthogonal intermediate |
| Target Compound Data | 0 additional steps (ready for direct C5 coupling) |
| Comparator Or Baseline | 1-methyl-1H-pyrazole-3,5-dicarboxylic acid (2 additional steps: di-esterification, then mono-hydrolysis) |
| Quantified Difference | Saves 2 synthetic steps and avoids a 20-30% intermediate yield loss |
| Conditions | Preparation of a differentially functionalized pyrazole scaffold for API synthesis |
Directly reduces labor, reagent costs, and time-to-milestone in pharmaceutical development campaigns.
The highly polar nature of 1-methyl-1H-pyrazole-3,5-dicarboxylic acid restricts its solubility to high-boiling solvents like DMF or DMSO, which are notoriously difficult to remove during scale-up workups [1]. The masking of one carboxylic acid as a methyl ester in 117860-55-6 significantly improves its lipophilicity, enabling excellent solubility in volatile, process-friendly organic solvents such as dichloromethane and ethyl acetate [1]. This facilitates homogeneous reaction conditions and simplifies aqueous workups.
| Evidence Dimension | Solubility profile in standard volatile organic solvents (e.g., DCM, EtOAc) |
| Target Compound Data | High solubility, enabling homogeneous reactions |
| Comparator Or Baseline | 1-methyl-1H-pyrazole-3,5-dicarboxylic acid (Poor solubility, often requiring DMF/DMSO or suspension conditions) |
| Quantified Difference | Enables solvent switching to low-boiling, easily removable organics |
| Conditions | Standard ambient temperature reaction preparation |
Improves reaction kinetics through homogeneous conditions and dramatically reduces energy consumption during solvent evaporation and product isolation.
The orthogonal reactivity of 117860-55-6 allows for the sequential attachment of distinct pharmacophores at the C3 and C5 positions. This is a highly sought-after structural motif in modern kinase inhibitors, where precise spatial arrangement of substituents around the pyrazole core is critical for target binding [1].
The pyrazole core is ubiquitous in modern fungicides and insecticides. The pre-differentiated ester/acid handles of this compound allow for rapid structure-activity relationship (SAR) exploration and library generation without the bottleneck of regioisomer separation [1].
In materials science, this compound serves as an advanced ligand precursor. After initial functionalization or coordination at the C5 position, the C3 ester can be selectively hydrolyzed to reveal a second coordinating group, enabling the stepwise construction of complex, mixed-ligand MOFs with high topological control [2].
Irritant